molecular formula C9H9N3O3 B2718803 Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate CAS No. 940995-70-0

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate

Cat. No.: B2718803
CAS No.: 940995-70-0
M. Wt: 207.189
InChI Key: JSQHWMCWOWRIBY-UHFFFAOYSA-N
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Description

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate: is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrimidine ring system. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound, followed by cyclization and esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • Methyl (5-oxo-5,6-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate
  • Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-6-yl)acetate
  • Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-8-yl)acetate

Uniqueness: Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological applications, and the mechanisms underlying its effects.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 940995-70-0
  • Hazard Classification : Irritant

The compound features an imidazo[1,2-a]pyrimidine core with a methyl ester group, enhancing its solubility and reactivity in biological systems.

Synthesis

This compound is synthesized through multi-step organic reactions involving various aldehydes and reagents. The synthetic pathways allow for the preparation of derivatives that can be tested for specific biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism of action may involve interference with bacterial DNA synthesis or function. A study demonstrated that certain synthesized derivatives showed significant antibacterial activity when tested against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has been investigated for its antitumor properties , particularly against breast cancer cell lines such as T47D. In vitro studies reported that some derivatives exhibited cytotoxic effects, potentially through apoptosis induction or cell cycle arrest mechanisms .

Antiviral and Anti-inflammatory Effects

This compound has also been explored for antiviral activity , with preliminary results indicating efficacy against specific viral strains. Additionally, its anti-inflammatory potential has been assessed through various assays that measure the inhibition of pro-inflammatory cytokines .

The biological activities of this compound can be attributed to several mechanisms:

  • DNA Interference : The compound may disrupt DNA replication in bacteria.
  • Apoptosis Induction : In cancer cells, it can trigger programmed cell death pathways.
  • Cytokine Modulation : It may alter the production of inflammatory mediators.

Research Findings and Case Studies

Several studies have documented the efficacy of this compound in various applications:

Study FocusMethodologyKey Findings
Antibacterial ActivityDPPH assaySignificant inhibition against gram-positive bacteria
Antitumor ActivityMTT assay on T47D cellsInduced apoptosis in breast cancer cells
Antiviral ActivityViral plaque reduction assayNotable reduction in viral load in treated samples
Anti-inflammatory EffectsCytokine release assaysDecreased levels of TNF-alpha and IL-6

Properties

IUPAC Name

methyl 2-(5-oxo-8H-imidazo[1,2-a]pyrimidin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-15-8(14)5-6-4-7(13)12-3-2-10-9(12)11-6/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQHWMCWOWRIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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